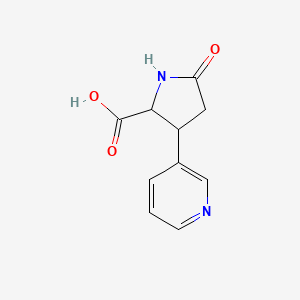![molecular formula C12H20Cl2N2S B1473975 8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2098129-58-7](/img/structure/B1473975.png)
8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Vue d'ensemble
Description
8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2S and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Potential
Research has shown that derivatives of 8-azabicyclo[3.2.1]octane, a scaffold similar to the one , exhibit significant α7 nicotinic acetylcholine receptor (nAChR) activity. This finding is particularly relevant in drug discovery efforts aimed at treating cognitive deficits associated with schizophrenia. The structural analogs demonstrated potent α7 activity, comparable to the quinuclidine series, highlighting their potential in neuropharmacological applications (Walker et al., 2008).
Chemical Synthesis and Pharmacological Activities
A novel method for synthesizing scopine containing β-amino acid derivatives, which may hold physiological activity, has been developed. The 8-azabicyclo[3.2.1]octane fragment, central to this compound, is found in natural alkaloids and synthetic derivatives known for their analgesic, hypotensive, anti-Parkinsonian, and methacholinolytic activities, emphasizing the versatility and significance of this scaffold in medicinal chemistry (Vlasova et al., 2006).
Structural and Activity Relationships in Analgesics
Studies on 1-phenyl-6-azabicyclo[3.2.1]octanes have explored their analgetic and narcotic antagonist activities. The research reveals the importance of structural features in determining the pharmacological profile, providing insights into the design of balanced antagonist-analgesic agents with minimal physical dependence potential. These findings underscore the therapeutic promise of 8-azabicyclo[3.2.1]octane derivatives in pain management and addiction therapy (Takeda et al., 1977).
Conformationally Rigid Analogs of Bioactive Compounds
The synthesis of conformationally rigid analogs of bioactive molecules, such as 2-aminoadipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, showcases the role of this framework in the development of novel therapeutics. These efforts highlight the potential for creating more specific and effective drugs by leveraging the structural attributes of the 8-azabicyclo[3.2.1]octane core (Kubyshkin et al., 2009).
Mécanisme D'action
Target of Action
“8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a complex organic compound that contains an azabicyclo[3.2.1]octane core . Compounds with this core are known to have significant potential in the field of drug discovery . .
Mode of Action
The mode of action of “8-(Thiophen-2-ylmethyl)-8-azabicyclo[32Compounds with a similar azabicyclo[321]octane core have been found to exhibit a variety of biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a similar azabicyclo[321]octane core have been used as key synthetic intermediates in several total syntheses .
Result of Action
The specific molecular and cellular effects of “8-(Thiophen-2-ylmethyl)-8-azabicyclo[32Compounds with a similar azabicyclo[321]octane core have been found to exhibit a variety of biological activities .
Propriétés
IUPAC Name |
8-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c13-9-6-10-3-4-11(7-9)14(10)8-12-2-1-5-15-12;;/h1-2,5,9-11H,3-4,6-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSSMFUTXJBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



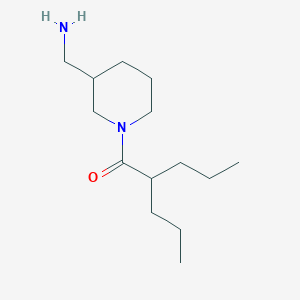


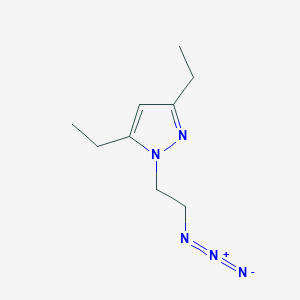
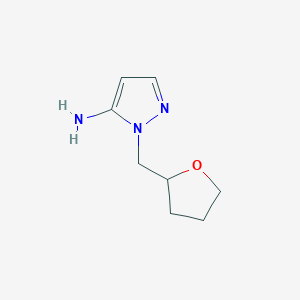
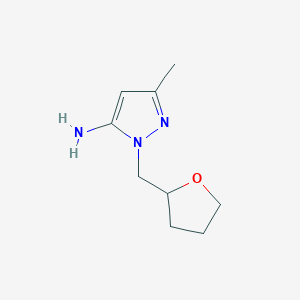

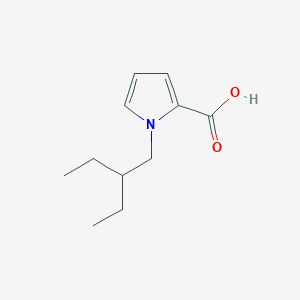
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)
